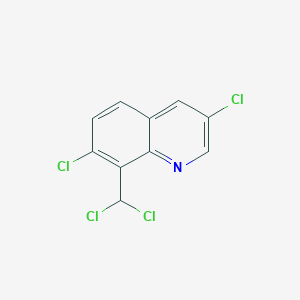
3,7-ジクロロ-8-(ジクロロメチル)キノリン
説明
科学的研究の応用
3,7-Dichloro-8-(dichloromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various quinoline derivatives.
Biology: It is used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of herbicides and other agrochemicals.
作用機序
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known to undergo selective catalytic oxidation to produce high value-added derivative quinclorac . This process involves a CoPc-Mn (OAc)2-HBr non-noble metal catalyst .
Biochemical Pathways
Its oxidation product, quinclorac, is a well-known herbicide , suggesting that it may interfere with plant metabolic pathways.
Result of Action
Its oxidation product, quinclorac, is known to be an effective herbicide , indicating that it may have significant effects on plant cells.
Action Environment
The action of 3,7-Dichloro-8-(dichloromethyl)quinoline can be influenced by environmental factors. For instance, the selective catalytic oxidation of this compound into quinclorac is performed under specific conditions: a temperature of 160 °C, an O2 partial pressure of 4 MPa, and a reaction time of 6 hours .
生化学分析
Biochemical Properties
It is known that this compound is used for proteomics research , suggesting that it may interact with proteins and other biomolecules
Cellular Effects
Given its use in proteomics research , it may influence cell function by interacting with proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
準備方法
Synthetic Routes and Reaction Conditions
3,7-Dichloro-8-(dichloromethyl)quinoline can be synthesized from 7-chloro-8-methylquinoline . The synthesis involves the following steps:
Starting Material: 7-chloro-8-methylquinoline.
Reagents: 2,2’-Azobis(2-methylpropionitrile) and 1,2-dichlorobenzene.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically at elevated temperatures.
Industrial Production Methods
The industrial production of 3,7-Dichloro-8-(dichloromethyl)quinoline involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3,7-Dichloro-8-(dichloromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinclorac, a high-value derivative.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid in sulfuric acid is commonly used for the oxidation of 3,7-Dichloro-8-(dichloromethyl)quinoline.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
類似化合物との比較
Similar Compounds
3,7-Dichloro-8-chloromethylquinoline: Similar in structure but with a different substituent at the 8-position.
Quinclorac: A derivative formed from the oxidation of 3,7-Dichloro-8-(dichloromethyl)quinoline.
Uniqueness
3,7-Dichloro-8-(dichloromethyl)quinoline is unique due to its specific substitution pattern and its ability to undergo selective catalytic oxidation to form high-value derivatives like quinclorac .
特性
IUPAC Name |
3,7-dichloro-8-(dichloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl4N/c11-6-3-5-1-2-7(12)8(10(13)14)9(5)15-4-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFCXBKKDAIZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517901 | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84086-97-5 | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84086-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline, 3,7-dichloro-8-(dichloromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
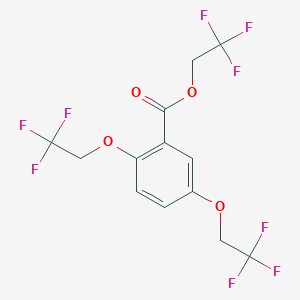
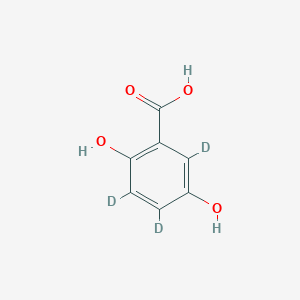
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)


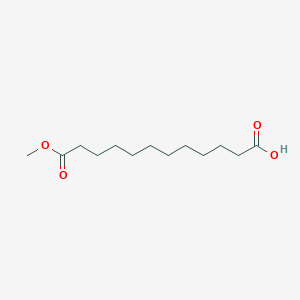


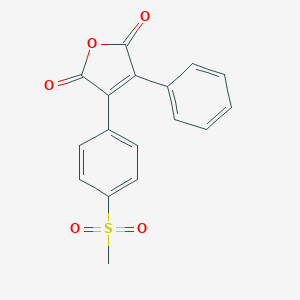
![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)
